1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-20-8-7-16-14(19)13-12(21-2)9-18(17-13)11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELJPLWXWKSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloromethyl Enone Route
A regiocontrolled method reported by ACS Omega (2023) utilizes trichloromethyl enones and hydrazines to synthesize 1,3- or 1,5-substituted pyrazoles. For the target compound:
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Enone Preparation : React 4-fluorophenylacetyl chloride with trichloroacetyl chloride to form a trichloromethyl enone.
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Cyclocondensation : Treat the enone with 4-fluorophenylhydrazine hydrochloride in methanol under reflux.
Reaction Conditions :
Multicomponent Reaction (MCR) Approach
Aablocks.com (2019) demonstrates a four-component synthesis of pyrano[2,3-c]pyrazoles using InCl3 catalysis under ultrasound. Adapting this for the target compound:
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Components : Ethyl acetoacetate, 4-fluorophenylhydrazine, methyl glyoxylate, and malononitrile.
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Catalysis : InCl3 (20 mol%) in 50% ethanol under ultrasound (40°C, 20 min).
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Outcome : Forms pyrazole intermediates with cyano and ester groups, which are hydrolyzed to carboxylic acids.
Advantages :
Functionalization of the Pyrazole Core
Introduction of the 4-Methoxy Group
Post-cyclization O-methylation is performed using methyl iodide or dimethyl sulfate:
Carboxamide Formation
The trichloromethyl group (from) or ester (from) is converted to the carboxamide:
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Hydrolysis : Treat trichloromethylpyrazole with NaOH/MeOH to yield carboxylic acid.
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Activation : Convert acid to acyl chloride using SOCl2 or oxalyl chloride.
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Amination : React acyl chloride with 2-methoxyethylamine in THF at 0°C to RT.
Optimization and Catalytic Systems
Solvent and Temperature Effects
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Ultrasound Irradiation : Reduces reaction time by 75% in MCRs.
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Catalysts : InCl3 improves yields in multicomponent reactions (20 mol% optimal).
Analytical Characterization
Spectroscopic Data
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1H NMR (CDCl3) :
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13C NMR :
Challenges and Mitigation
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-3-carboxamide Derivatives
Key Observations:
- Amide Substituents : The 2-methoxyethyl group in the target compound offers moderate hydrophilicity compared to bulky groups like tricyclodecane (Compound 30 in ) or aromatic moieties (4-methoxybenzyl in ), which could affect blood-brain barrier penetration .
- Position 1 Aryl Groups: The 4-fluorophenyl group is conserved in the target compound and analogs like Z899051432 and Compound 28a, suggesting a role in target recognition. In contrast, dichlorophenyl (AM6545) or quinolinyl (Compound 13 in ) substitutions confer distinct pharmacological profiles .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Functional Comparisons
*logP values estimated using fragment-based methods (e.g., AlogPS).
Key Findings:
- Lipophilicity : The target compound’s predicted logP (~2.1) is lower than AM6545 (logP 4.5), aligning with its smaller amide substituent and methoxy groups, which may improve aqueous solubility .
- Receptor Specificity : Structural analogs demonstrate diverse targets, including ion channels (CFTR) and G-protein-coupled receptors (CB1, NTS1). The absence of a bulky aryl group (e.g., 2,4-dichlorophenyl in AM6545) in the target compound may limit CB1 affinity .
- Synthetic Feasibility : Yields for pyrazole-3-carboxamides range from 65% (Compound 13 in ) to 76% (Z899051432 in ), suggesting efficient synthesis routes for the target compound .
Biological Activity
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide can be represented as follows:
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 319.33 g/mol
- SMILES : NC(=O)C1=N(C(=C(C=C1)F)C(=O)N(C(C)OC)C)C
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In various studies, compounds similar to 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study involving a series of pyrazole derivatives showed that specific compounds reduced TNF-α levels by up to 85% at concentrations of 10 µM, indicating strong anti-inflammatory potential compared to standard treatments like dexamethasone .
Antibacterial Activity
The compound's antibacterial efficacy has also been evaluated against various bacterial strains. Pyrazole derivatives have been shown to possess moderate antibacterial activity.
- Research Findings : In vitro studies revealed that certain pyrazole compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to 500 µg/mL .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may have anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Study Overview : A study reported that a related pyrazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as an anticancer agent .
The biological activities of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cellular proliferation. The presence of functional groups such as methoxy and carboxamide enhances its binding affinity to these targets.
Comparative Analysis
The following table summarizes the biological activities of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide compared to other similar pyrazole compounds:
| Compound Name | Anti-inflammatory Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | IC50 = 0.013 µM | MIC = 250 µg/mL | IC50 = 5 µM |
| Compound B | IC50 = 0.044 µM | MIC = 500 µg/mL | IC50 = 10 µM |
| Target Compound | IC50 = TBD | MIC = TBD | IC50 = TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Start with 4-fluorophenylhydrazine as the precursor for pyrazole ring formation. Use a cyclocondensation reaction with β-keto esters or nitriles to form the pyrazole core .
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Step 2 : Introduce the 4-methoxy group via nucleophilic substitution (e.g., using NaOMe in DMF at 80°C) .
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Step 3 : Couple the 2-methoxyethylamine group via carboxamide formation using EDCI/HOBt as coupling agents in anhydrous DCM .
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Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yields (typically 60-75% reported) .
Table 1: Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference Pyrazole formation 4-Fluorophenylhydrazine, β-keto ester, EtOH, reflux 65 Methoxy substitution NaOMe, DMF, 80°C, 12h 70 Amide coupling EDCI, HOBt, DCM, RT 68
Q. How is the structural integrity of this compound validated in academic research?
- Methodology :
- NMR : Use H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR, methoxy singlet at ~3.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 369.39 g/mol; observed [M+H]+: 370.39) .
- XRD : Single-crystal X-ray diffraction to resolve 3D conformation, highlighting dihedral angles between fluorophenyl and pyrazole rings .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Kinase Inhibition : Test against FLT3, CDK2/4/6 using ADP-Glo™ kinase assays (IC values < 100 nM suggest high potency) .
- Antiproliferative Activity : Use MV4-11 (AML) cell lines with MTT assays; IC values below 0.01 µM indicate strong efficacy .
- Solubility : Evaluate in PBS (pH 7.4) and DMSO; logP ~2.5 suggests moderate lipophilicity .
Advanced Research Questions
Q. What mechanistic insights explain its biological activity in kinase inhibition?
- Methodology :
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Molecular Docking : Simulate binding to FLT3 (PDB: 6JQR) to identify key interactions (e.g., fluorophenyl group in hydrophobic pocket, carboxamide H-bond with Lys644) .
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Western Blotting : Assess downstream signaling (e.g., phosphorylation of STAT5, ERK) in MV4-11 cells after 24h treatment at 0.1 µM .
Table 2: Key Mechanistic Data
Target IC (nM) Key Interactions FLT3 12 Fluorophenyl hydrophobic binding CDK4 28 H-bond with Asp97
Q. How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl) affect activity?
- Methodology :
- SAR Analysis : Compare analogs from and .
- Fluorophenyl : Enhances metabolic stability (t > 4h in microsomes) .
- Methoxyethyl : Improves solubility (2.5 mg/mL vs. <1 mg/mL for ethyl analogs) .
- In Vivo Efficacy : Replace fluorophenyl with dichlorophenyl () reduces tumor regression in xenografts (15 mg/kg vs. 50 mg/kg for cytarabine) .
Q. How should contradictory data on enzymatic vs. cellular activity be resolved?
- Methodology :
- Assay Replication : Test under standardized conditions (e.g., ATP concentration = 10 µM) .
- Impurity Analysis : Use HPLC-MS to rule out degradation products (e.g., de-fluorinated byproducts) .
Q. What formulation strategies improve its stability for preclinical studies?
- Methodology :
- pH Stability : Assess degradation in buffers (pH 3–9); optimal stability at pH 6.5 .
- Lyophilization : Prepare lyophilized powder with 5% mannitol; reconstitute in 10% DMSO/saline for in vivo dosing .
Q. What toxicological assessments are critical before IND submission?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
